

(1R,2R)-N-Boc-1,2-cyclohexanediamine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (1R,2R)-N-Boc-1,2-cyclohexanediamine

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(1R,2R)-tert-butyl (2-aminocyclohexyl)carbamate, commonly known as **(1R,2R)-N-Boc-1,2-cyclohexanediamine**, is a chiral diamine derivative extensively utilized as a building block and catalyst in asymmetric synthesis. Its rigid cyclohexane backbone and stereochemically defined amine groups make it an invaluable tool for researchers, particularly in the fields of pharmaceutical development and materials science. This guide provides an in-depth overview of its chemical properties, applications, and relevant experimental protocols.

Core Molecular and Physical Properties

(1R,2R)-N-Boc-1,2-cyclohexanediamine is a white to yellowish solid at room temperature. The presence of the Boc (tert-butyloxycarbonyl) protecting group on one of the amine functionalities allows for selective reactions and modifications, making it a versatile intermediate in multi-step syntheses.

Property	Value	Citations
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[1] [2]
Molecular Weight	214.30 g/mol	[1] [2]
CAS Number	146504-07-6	[1]
Appearance	White to yellowish powder/solid	[1] [3]
Optical Activity	$[\alpha]/D = -26 \pm 2^\circ$ (c = 1 in chloroform)	
Optical Purity	ee: ≥99.0%	
Solubility	Soluble in DMSO (approx. 42-50 mg/mL)	[1]

Applications in Asymmetric Synthesis and Drug Development

The primary utility of **(1R,2R)-N-Boc-1,2-cyclohexanediamine** lies in its role as a chiral precursor and organocatalyst. Its defined stereochemistry is crucial for inducing asymmetry in chemical reactions, a fundamental requirement in the synthesis of enantiomerically pure drug candidates.

Key applications include:

- **Chiral Ligand Synthesis:** The free amine group can be readily functionalized to prepare a wide array of chiral ligands for metal-catalyzed asymmetric reactions. These ligands are instrumental in processes such as asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions.
- **Organocatalysis:** It serves as a precursor for more complex organocatalysts or can be used directly in certain reactions. For instance, it is employed as an organocatalyst in the intramolecular desymmetrization of cyclohexanones to produce 2-azabicyclo[3.3.1]nonane derivatives.

- Pharmaceutical Intermediate: This compound is a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals, particularly those targeting neurological disorders.^[3] Its rigid structure can impart favorable conformational constraints to a drug molecule, potentially enhancing its binding affinity and selectivity for a biological target.
- Enantioselective Michael Additions: It is a starting material for the synthesis of chiral nickel catalysts used in the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes. This reaction is a powerful tool for the stereoselective formation of carbon-carbon bonds.

Experimental Protocols

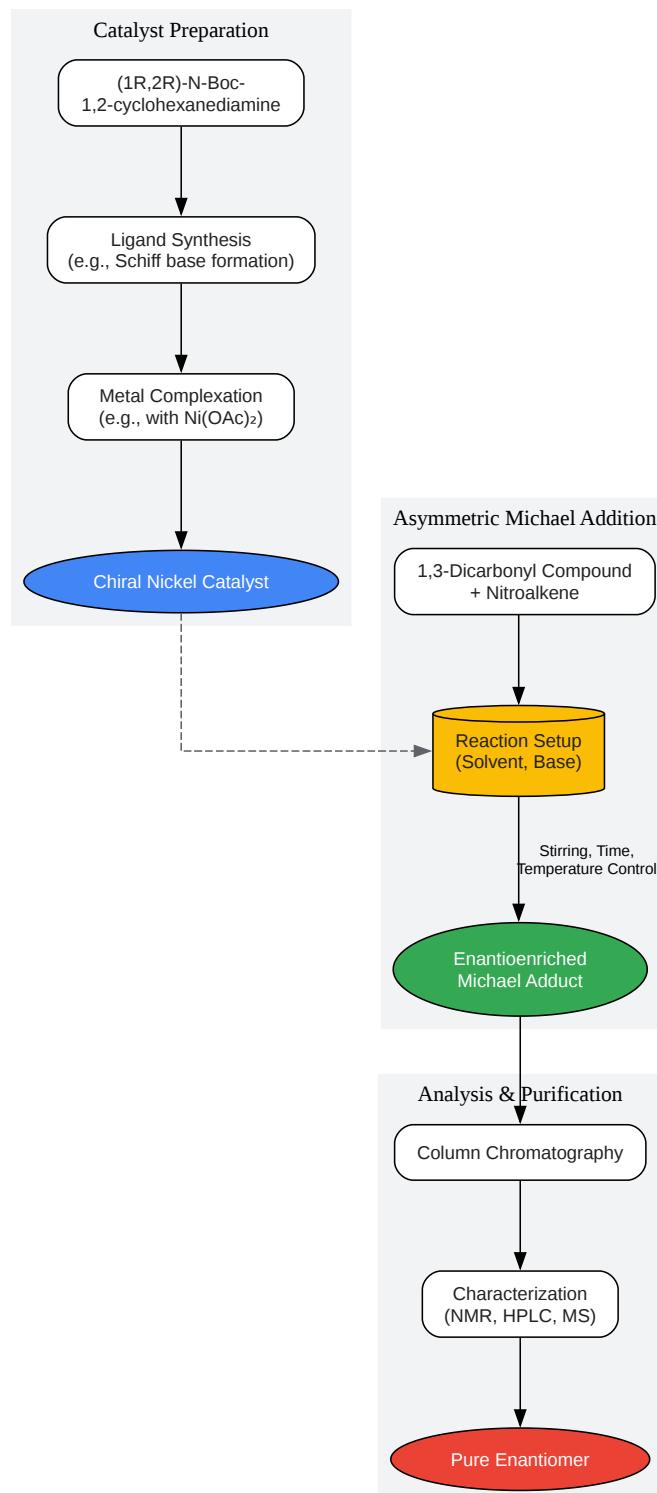
General Synthesis of (1R,2R)-N-Boc-1,2-cyclohexanediamine

The synthesis typically involves the selective protection of one of the amino groups of (1R,2R)-(-)-1,2-diaminocyclohexane. A common procedure is as follows:

- Dissolution: (1R,2R)-(-)-1,2-diaminocyclohexane is dissolved in a suitable solvent, such as dichloromethane or a biphasic system of water and an organic solvent.
- Boc Protection: Di-tert-butyl dicarbonate (Boc₂O) is added portion-wise to the solution at a controlled temperature, often at 0 °C to room temperature. The stoichiometry is carefully controlled to favor mono-protection.
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Purification: Once the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure **(1R,2R)-N-Boc-1,2-cyclohexanediamine**.

Representative Protocol: Asymmetric Michael Addition

(1R,2R)-N-Boc-1,2-cyclohexanediamine is a precursor to catalysts used in reactions like the enantioselective Michael addition. A general workflow for such a reaction is outlined below.



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References

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